4-Amino-3-methylphenyl thiocyanate
Description
Significance of Aryl Thiocyanates as Advanced Synthetic Intermediates
Aryl thiocyanates are a class of organosulfur compounds characterized by an aryl group attached to a thiocyanate (B1210189) (-SCN) moiety. They are highly valued in organic synthesis primarily because the thiocyanate group is a versatile functional handle that can be transformed into numerous other sulfur-containing and nitrogen-containing functionalities. nih.gov This versatility makes aryl thiocyanates crucial intermediates for the synthesis of pharmaceuticals and materials science products. nih.gov
The utility of aryl thiocyanates stems from their ability to act as precursors for a variety of chemical structures. nih.gov They can be converted into:
Thiophenols
Thioethers
Disulfides
Thioesters
S-Thiocarbamates
Trifluoromethyl thioethers nih.gov
The direct introduction of the thiocyanate group onto an aromatic ring, known as thiocyanation, is a key method for forming carbon-sulfur (C-S) bonds. nih.gov Modern synthetic methods, such as mechanochemical ball milling and copper-catalyzed cross-coupling reactions, have been developed to afford aryl thiocyanates efficiently and under milder, more environmentally friendly conditions. nih.govacs.orgorganic-chemistry.org These advanced methods often utilize inexpensive and readily available thiocyanating agents like ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). acs.orgorganic-chemistry.orgjchemlett.com The development of such greener protocols highlights the continued importance of aryl thiocyanates as foundational building blocks in synthesis. nih.govacs.org
Overview of the 4-Amino-3-methylphenyl Moiety in Academic Organic Synthesis
The 4-amino-3-methylphenyl group, also known as 4-amino-m-tolyl, is a substituted aniline (B41778) derivative that serves as a valuable starting material and structural component in various organic compounds. The presence of both an amino (-NH₂) group and a methyl (-CH₃) group on the phenyl ring influences its reactivity and imparts specific properties to the resulting molecules. The amino group is a strong electron-donating group and a nucleophile, while the methyl group is a weakly electron-donating group.
This structural motif is found in a range of compounds investigated in chemical research. For instance, derivatives like 1-(4-Amino-3-methylphenyl)ethanone and 4-Amino-3-methylphenol are commercially available and used as precursors in synthetic pathways. nih.govsigmaaldrich.comthermofisher.com The strategic placement of the amino and methyl groups directs further functionalization of the aromatic ring, making it a predictable platform for building more complex molecules, such as those used in the synthesis of sulfonamides and biphenyls. chemicalbook.comchemicalbook.com
Table 1: Properties of Selected 4-Amino-3-methylphenyl Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| 4-Amino-3-methylphenol | C₇H₉NO | 123.15 | 176-179 sigmaaldrich.com |
| 1-(4-Amino-3-methylphenyl)ethanone | C₉H₁₁NO | 149.19 | Not specified |
Note: Data sourced from various chemical databases and literature. nih.govsigmaaldrich.comchemicalbook.com
Scope of Research in the Field of 4-Amino-3-methylphenyl Thiocyanate Chemistry
Research specifically targeting this compound is part of a broader effort to synthesize and utilize functionalized aryl thiocyanates. The synthesis of this compound would typically involve the direct thiocyanation of 3-methylaniline (m-toluidine). Various methods for the thiocyanation of anilines have been developed, often employing an oxidizing agent in conjunction with a thiocyanate salt. acs.orgjchemlett.com For example, a mechanochemical method using ammonium persulfate and ammonium thiocyanate has been shown to be effective for a wide range of anilines. nih.govacs.org
While direct studies on this compound itself are not extensively documented in readily available literature, research on closely related structures provides insight into its potential reactivity and applications. For example, the synthesis of 2-(Methyl(3-methyl-4-thiocyanatophenyl)amino)-1-phenylethan-1-one has been reported, demonstrating that the 4-amino-3-methylphenyl scaffold can undergo thiocyanation at the position para to the amino group. researchgate.net This regioselectivity is a common feature in the electrophilic substitution of substituted anilines. jchemlett.com
The primary research interest in a compound like this compound lies in its potential as a dual-functional intermediate. The amino group can be a site for acylation, alkylation, or diazotization, while the thiocyanate group can be converted into other sulfur-containing functionalities. This dual reactivity opens pathways for the synthesis of heterocyclic compounds, such as benzothiazoles, which are important structural motifs in medicinal chemistry. nih.gov Future research would likely focus on developing efficient and selective synthetic routes to this compound and exploring its subsequent transformations into novel, high-value chemical entities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aryl thiocyanate |
| Thiophenol |
| Thioether |
| Disulfide |
| Thioester |
| S-Thiocarbamate |
| Trifluoromethyl thioether |
| Ammonium thiocyanate |
| Potassium thiocyanate |
| 4-Amino-3-methylphenyl |
| 4-amino-m-tolyl |
| 1-(4-Amino-3-methylphenyl)ethanone |
| 4-Amino-3-methylphenol |
| 4-Amino-3-methylbiphenyl |
| 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide |
| 3-methylaniline (m-toluidine) |
| Ammonium persulfate |
| 2-(Methyl(3-methyl-4-thiocyanatophenyl)amino)-1-phenylethan-1-one |
| Benzothiazole (B30560) |
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-3-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBONENBHJLSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405175 | |
| Record name | 4-amino-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33192-10-8 | |
| Record name | 4-amino-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Amino 3 Methylphenyl Thiocyanate and Its Analogues
Direct Thiocyanation Strategies for Substituted Anilines
Direct thiocyanation of substituted anilines represents a primary route for synthesizing compounds like 4-Amino-3-methylphenyl thiocyanate (B1210189). This involves the direct introduction of a thiocyanate (-SCN) group onto the aromatic ring.
Catalytic Thiocyanation of Electron-Rich Arenes
The presence of an amino group makes the aniline (B41778) ring electron-rich and thus highly activated towards electrophilic substitution. Various catalytic systems have been developed to facilitate the regioselective thiocyanation of these electron-rich arenes.
One notable method employs a copper catalyst. For instance, a combination of copper(II) triflate (Cu(OTf)2), N,N,N',N'-tetramethylethylenediamine (TMEDA), and boron trifluoride etherate (BF3·Et2O) has been shown to be an efficient catalytic system. acs.org This system demonstrates good functional group tolerance, accommodating both strong electron-donating and electron-withdrawing groups on the aniline ring. acs.org Another approach involves iron(III) chloride catalysis for the regioselective C–H thiocyanation of arenes. nih.gov With a low catalyst loading, the reaction can proceed rapidly to give high yields of the desired aryl thiocyanate. nih.gov
Dual catalytic systems have also been explored. For example, the combination of a super Lewis acid, like iron(III) triflimide, and a Lewis base, such as diphenyl selenide, can accelerate the ortho-thioarylation of aniline derivatives. rsc.org
The table below summarizes various catalytic systems used for the thiocyanation of anilines.
| Catalyst System | Reagents | Key Features |
| Cu(OTf)2/TMEDA/BF3·Et2O | Substituted anilines | Efficient, good functional group tolerance. acs.org |
| Iron(III) chloride | Anilines, N-thiocyanatosaccharin | Fast reaction, low catalyst loading, high yields. nih.gov |
| Iron(III) triflimide/Diphenyl selenide | Protected/unprotected anilines | Dual catalysis, accelerates ortho-thioarylation. rsc.org |
Heterogeneous and Metal-Free Approaches in Aqueous Media
In a move towards greener chemistry, heterogeneous and metal-free thiocyanation methods have been developed, often utilizing aqueous media. These approaches aim to reduce the reliance on metal catalysts and organic solvents.
One such method employs heterogeneous catalysts like silica (B1680970) sulfuric acid (SSA) and silica boron sulfonic acid (SBSA) in water. researchgate.net Using green oxidants such as hydrogen peroxide (H2O2) or urea (B33335) hydrogen peroxide (UHP), this system allows for the efficient thiocyanation of substituted anilines under mild conditions with short reaction times. researchgate.net
Metal-free approaches have also gained traction. A one-pot reaction for converting anilines to aryl halides without the need for metal catalysts has been described, offering a convenient alternative to traditional methods. nih.gov Mechanochemical methods, such as ball-milling, provide a solvent-free route for the thiocyanation of anilines. nih.gov These reactions often use ammonium (B1175870) thiocyanate and an oxidizing agent like ammonium persulfate, with silica as a grinding auxiliary, resulting in moderate to excellent yields. acs.org
The following table highlights some green approaches to aniline thiocyanation.
| Method | Catalyst/Reagents | Medium | Key Features |
| Heterogeneous Catalysis | SSA or SBSA, H2O2 or UHP, KSCN | Water | Mild conditions, short reaction times, high yields. researchgate.net |
| Metal-Free Halogenation | Bromotrichloromethane or diiodomethane | Not specified | One-pot, avoids isolation of diazonium salts, insensitive to moisture and air. nih.gov |
| Mechanochemistry (Ball-Milling) | Ammonium thiocyanate, ammonium persulfate, silica | Solvent-free | Short reaction times, mild conditions, avoids bulk solvents. acs.orgnih.gov |
Utilization of Thiocyanate Salts in C-S Bond Formation
Thiocyanate salts, such as potassium thiocyanate (KSCN) and ammonium thiocyanate (NH4SCN), are common and inexpensive sources of the thiocyanate group for C-S bond formation. organic-chemistry.orgwikipedia.org These salts can be used in various synthetic strategies to produce aryl thiocyanates.
One common method involves the reaction of an alkyl halide with an alkali thiocyanate in an aqueous medium. wikipedia.org For the synthesis of aryl thiocyanates, a cross-coupling reaction of arylboronic acids with KSCN, catalyzed by copper acetate (B1210297) in the presence of 4-methylpyridine, has been developed. organic-chemistry.orgrsc.org Another approach uses a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand to couple aryl iodides with potassium thiocyanate. researchgate.net
The choice of thiocyanate salt and reaction conditions can influence the outcome. For instance, in mechanochemical thiocyanation, ammonium thiocyanate is often used in conjunction with an oxidizing agent. acs.org In some procedures, trimethylsilylisothiocyanate (TMSNCS) has been used as the thiocyanate source to improve yields and substrate scope. rsc.org
Multicomponent Reactions and One-Pot Synthetic Routes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules, including heterocyclic structures derived from thiocyanates. nih.gov One-pot syntheses, which involve sequential reactions in a single reactor, also provide a streamlined approach to synthesizing aryl thiocyanates and their derivatives. rsc.orgresearchgate.net
For example, a four-component, one-pot synthesis of 2-amino-1,3,4-thiadiazoles has been developed using primary amines, carbon disulfide, hydrazine, and acyl chlorides in water. nih.gov While not directly producing 4-Amino-3-methylphenyl thiocyanate, this demonstrates the power of MCRs in creating complex sulfur-containing heterocycles from simple precursors.
Another example is the synthesis of acetophenone-based 3,4-dihydropyrimidine-2(1H)-thiones through the reaction of 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate. nih.gov This showcases a one-pot approach to building complex heterocyclic systems incorporating a thiocyanate-derived moiety.
Formation of Aryl Thiocyanate Derivatives via Specific Precursors
Aryl thiocyanates can be synthesized from various precursors, with the Sandmeyer reaction being a classic and versatile method. wikipedia.orgnih.gov This reaction typically involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a thiocyanate group using a copper(I) salt. wikipedia.orgwikipedia.org
The process starts with the diazotization of the primary aromatic amine, such as 4-amino-3-methylaniline, using a reagent like sodium nitrite (B80452) in an acidic solution to form the corresponding arenediazonium salt. organic-chemistry.org This intermediate is then treated with a copper(I) thiocyanate solution to yield the aryl thiocyanate. wikipedia.org An improved procedure involves the reaction of dry arenediazonium o-benzenedisulfonimides with sodium thiocyanate in the presence of copper powder, which can lead to excellent yields. researchgate.net
The Sandmeyer reaction is part of a broader class of transformations of diazonium compounds and is complementary to electrophilic aromatic substitution. wikipedia.org The mechanism is believed to be a radical-nucleophilic aromatic substitution, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.orgrsc.org
The following table outlines the general steps of the Sandmeyer reaction for aryl thiocyanate synthesis.
| Step | Description | Reactants | Product |
| 1. Diazotization | Formation of the diazonium salt from a primary aryl amine. | Aryl amine, Sodium nitrite, Acid | Arenediazonium salt |
| 2. Thiocyanation | Displacement of the diazonium group with a thiocyanate group. | Arenediazonium salt, Copper(I) thiocyanate | Aryl thiocyanate |
Chemical Transformations and Reaction Pathways of 4 Amino 3 Methylphenyl Thiocyanate
Reactivity of the Thiocyanate (B1210189) Functional Group
The thiocyanate (-SCN) group is a pseudohalide that participates in a variety of chemical transformations, making it a valuable functional group in organic synthesis. Its reactivity in the context of 4-Amino-3-methylphenyl thiocyanate is multifaceted, allowing for its conversion into several other sulfur-containing moieties.
Conversion to Thiols and Thioethers
The conversion of aryl thiocyanates to thiols (mercaptans) is a fundamental transformation. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or sodium borohydride, which cleave the S-CN bond to yield the corresponding thiolate anion. Subsequent acidification then produces the 4-amino-3-methylthiophenol.
Once the thiol is formed, it can be readily converted to thioethers (sulfides). A common method involves the Williamson ether synthesis-like reaction, where the thiol is first deprotonated with a base to form the more nucleophilic thiolate, which then undergoes an SN2 reaction with an alkyl halide to furnish the corresponding thioether. wikipedia.org
Another route to thioethers from organic thiocyanates involves reaction with perfluoroalkyl carbanions, which directly yields perfluoroalkyl aryl sulfides. acs.org
Table 1: Representative Conversion of Aryl Thiols to Thioethers
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
|---|---|---|---|---|
| Aryl Thiol | Alkyl Halide (e.g., CH₃I) | Aryl Methyl Thioether | Base (e.g., NaH), SN2 | wikipedia.org |
| Aryl Thiol | Bromoacetylated peptide | Thioether containing peptide | DMF/DIPEA | mdpi.com |
This table presents generalized reactions for aryl thiols, which are applicable to the thiol derived from this compound.
Formation of Disulfides and Sulfonyl Derivatives
Symmetrical disulfides can be synthesized from organic thiocyanates using reagents like sodium in silica (B1680970) gel at room temperature, which avoids the use of odorous thiols. organic-chemistry.org Alternatively, the parent thiol can be oxidized to a disulfide using mild oxidizing agents such as iodine (I₂) or air under basic conditions, a reaction that can be accelerated by sonication. wikipedia.orgrsc.org
The sulfur atom in the thiocyanate or its derivatives can be further oxidized to higher oxidation states. For instance, thioethers derived from the parent compound can be oxidized to sulfoxides and subsequently to sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgwikipedia.org Direct oxidation of the thiocyanate can also lead to sulfonyl derivatives; for example, a thiocyanate can be converted to a sulfonyl cyanide using hydrogen peroxide and trifluoroacetic anhydride. acs.org
Table 2: Synthesis of Disulfides and Sulfonyl Derivatives
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| Organic Thiocyanate | Sodium in Silica Gel | Symmetrical Disulfide | - | organic-chemistry.org |
| Thiol | Air, Et₃N, DMF | Symmetrical Disulfide | ~Quantitative | rsc.org |
| Thioether | H₂O₂ | Sulfoxide | - | wikipedia.org |
| Thiocyanate | H₂O₂, TFAA | Sulfonyl Cyanide | - | acs.org |
This table provides examples of reactions to form disulfides and sulfonyl derivatives from thiocyanates and related compounds.
Sigmatropic Rearrangements to Isothiocyanates
Aryl thiocyanates can undergo thermal or catalyzed rearrangement to form the isomeric isothiocyanates (R-NCS). This transformation is particularly well-documented for allylic thiocyanates, which readily undergo a nih.govnih.gov-sigmatropic rearrangement. nih.gov While aryl thiocyanates are generally more stable than their allylic counterparts, this isomerization can still occur, often proceeding through an ion pair mechanism, especially for substrates that can stabilize a positive charge. nih.gov For this compound, this rearrangement would lead to the formation of 4-Amino-3-methylphenyl isothiocyanate, a valuable synthon for various heterocyclic compounds.
Cyclization Reactions to Sulfur-Containing Heterocycles
The presence of both a thiocyanate and an amino group on the same aromatic ring provides a pathway for intramolecular cyclization reactions to form sulfur-containing heterocycles. For example, anilines substituted with a thiocyanate group can undergo in situ cyclization through the nucleophilic attack of the amino group onto the electrophilic carbon of the thiocyanate. This reaction is a known route to synthesize 2-aminobenzothiazole (B30445) derivatives. google.com In the case of this compound, this would lead to the formation of a substituted 2-aminobenzothiazole. Additionally, reactions involving the thiocyanate group can lead to intermediates that cyclize. For instance, a one-pot reaction using iodobenzene (B50100) diacetate and potassium thiocyanate can be used to construct 2-thiocyanate indolines from unsaturated amides. rsc.org
Reactions Involving the Aromatic Amino Moiety
The primary aromatic amino group in this compound is a key site for a range of chemical reactions, including nucleophilic substitutions and condensations, which allow for the elaboration of the molecule's structure.
Nucleophilic Substitutions and Condensation Reactions
The amino group can act as a nucleophile in various reactions. A classic reaction is its condensation with ammonium (B1175870) thiocyanate in the presence of an acid to form a phenylthiourea (B91264) derivative. researchgate.net This thiourea (B124793) can then serve as a precursor for the synthesis of various heterocyclic systems, such as benzothiazoles. researchgate.net
Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases) or undergo acylation with acyl chlorides or anhydrides to form amides. These reactions provide a means to introduce a wide variety of substituents onto the nitrogen atom, further functionalizing the molecule. Research has shown that α-amino carbonyl compounds can be used to synthesize aromatic thiocyanates, indicating the compatibility of the thiocyanate group with reactions involving the amino moiety. researchgate.net
Table 3: Representative Reactions of the Aromatic Amino Group
| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Aniline (B41778) | Ammonium Thiocyanate | Phenylthiourea | Acetic Acid | researchgate.net |
| Protein Amino Group | Ammonium Thiocyanate | Thiohydantoin | Acetic Anhydride | researchgate.net |
| α-Amino Carbonyl Compound | Potassium Thiocyanate | Aromatic Thiocyanate | K₂S₂O₈ | researchgate.net |
This table illustrates typical condensation and substitution reactions involving an amino group, applicable to this compound.
Derivatization for Enhanced Reactivity
While this compound is reactive in its own right, its reactivity can be modulated or enhanced through derivatization of the amino and methyl groups. These modifications can influence the electronic properties of the aromatic ring and the nucleophilicity of the amino group, thereby affecting the course and efficiency of subsequent reactions.
One common strategy to enhance reactivity involves the acylation of the amino group. For instance, reaction with chloroacetyl chloride can convert the amino group into a chloroacetamide. This transformation is a key step in the synthesis of various biologically active compounds. The resulting N-(4-thiocyanato-2-methylphenyl)chloroacetamide can then undergo further reactions, such as cyclization or substitution, often with enhanced yields or different regioselectivity compared to the parent aniline.
Another potential derivatization pathway is the modification of the methyl group. While less common, oxidation of the methyl group to a carboxylic acid would significantly alter the electronic nature of the molecule, making the aromatic ring more electron-deficient. This could influence the susceptibility of the thiocyanate group to nucleophilic attack or the conditions required for cyclization reactions.
The following table summarizes potential derivatization reactions to enhance the reactivity of this compound:
| Starting Material | Reagent | Product | Purpose of Derivatization |
| This compound | Chloroacetyl chloride | N-(4-thiocyanato-2-methylphenyl)chloroacetamide | Activate for further substitution or cyclization reactions |
| This compound | Acetic anhydride | N-(4-thiocyanato-2-methylphenyl)acetamide | Protect the amino group and modulate reactivity |
| This compound | Strong oxidizing agent (e.g., KMnO4) | 4-Thiocyanato-2-carboxyaniline | Alter electronic properties for different reaction pathways |
Mechanisms of Key Reactions in Thiocyanate Chemistry
The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry, including electrophilic aromatic substitution, nucleophilic attack, and cyclization reactions.
A primary reaction pathway for this compound is its role as a precursor in the synthesis of substituted benzothiazoles. This transformation typically proceeds via an intramolecular cyclization. The mechanism is initiated by the nucleophilic amino group attacking the electrophilic carbon atom of the thiocyanate group. This type of reaction is a well-established method for the synthesis of 2-aminobenzothiazoles.
The synthesis of the parent compound, this compound, itself involves an electrophilic thiocyanation reaction. In a typical procedure, an aniline derivative reacts with a thiocyanating agent, such as ammonium thiocyanate in the presence of an oxidizing agent like bromine. prepchem.com The mechanism involves the in-situ generation of an electrophilic thiocyanogen (B1223195) species which then attacks the electron-rich aromatic ring of the aniline, preferentially at the position para to the activating amino group.
A related transformation is the conversion of a similar compound, 4-thiocyano-2-nitroaniline, which can be achieved by reacting o-nitroaniline with ammonium thiocyanate and chlorine. google.com The resulting thiocyanate can then be hydrolyzed to a thiol, which is a key intermediate in the synthesis of various pharmaceuticals. For example, a patent describes the preparation of 2-nitro-4-thiophenyl aniline from 4-thiocyano-2-nitroaniline. google.com This process involves the hydrolysis of the thiocyanate group to a thiophenol sodium salt, followed by reaction with bromobenzene. google.com
The following table outlines the mechanistic steps for key reactions involving aminophenyl thiocyanates:
| Reaction | Key Mechanistic Steps | Intermediates |
| Electrophilic Thiocyanation | 1. Generation of an electrophilic thiocyanating agent (e.g., (SCN)₂). 2. Electrophilic attack on the aromatic ring. 3. Rearomatization of the ring. | Sigma complex (Wheland intermediate) |
| Benzothiazole (B30560) Formation (Intramolecular Cyclization) | 1. Nucleophilic attack of the amino group on the thiocyanate carbon. 2. Ring closure to form a five-membered heterocyclic intermediate. 3. Tautomerization to the stable 2-aminobenzothiazole. | Iminothiazoline intermediate |
| Hydrolysis of Thiocyanate to Thiol | 1. Nucleophilic attack of hydroxide (B78521) on the thiocyanate carbon. 2. Formation of a cyanate (B1221674) leaving group. 3. Protonation of the resulting thiolate. | Thiolate anion |
These transformations highlight the utility of this compound as a versatile building block in organic synthesis, with its reactivity being directed by the interplay of its functional groups.
Advanced Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
In the ¹H NMR spectrum of 4-Amino-3-methylphenyl thiocyanate (B1210189), distinct signals correspond to the different types of protons present in the molecule. Analysis reveals a multiplet signal for the aromatic protons between δ 6.64 and 7.37 ppm, integrating to three protons on the phenyl ring. researchgate.net A singlet appearing at δ 2.12 ppm corresponds to the three protons of the methyl (-CH₃) group. researchgate.net The two protons of the amino (-NH₂) group are observed as a singlet at δ 3.98 ppm. researchgate.net
¹H NMR Spectral Data for 4-Amino-3-methylphenyl thiocyanate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.64 - 7.37 | Multiplet (m) | 3H | Aromatic protons (Ar-H) |
| 3.98 | Singlet (s) | 2H | Amino protons (-NH₂) |
| 2.12 | Singlet (s) | 3H | Methyl protons (-CH₃) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are observed. The carbon atom of the methyl group appears at δ 17.2 ppm. researchgate.net The spectrum also shows signals for the six aromatic carbons at δ 108.81, 115.8, 123.9, 132.1, 135.1, and 147.3 ppm. researchgate.net The carbon atom of the thiocyanate (-SCN) group is assigned to the chemical shift at δ 112.8 ppm. researchgate.net
¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 147.3 | Aromatic C-N |
| 135.1 | Aromatic C |
| 132.1 | Aromatic C-H |
| 123.9 | Aromatic C-CH₃ |
| 115.8 | Aromatic C-H |
| 112.8 | Thiocyanate (-SCN) |
| 108.81 | Aromatic C-S |
| 17.2 | Methyl (-CH₃) |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A sharp and strong band at 2153 cm⁻¹ is indicative of the thiocyanate (-SCN) stretching vibration. researchgate.net Furthermore, two distinct bands at 3456 cm⁻¹ and 3369 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group, respectively. researchgate.net
Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3456 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3369 | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 2153 | C≡N Stretch | Thiocyanate (-SCN) |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular weight, showing a molecular ion peak (M⁺) at an m/z of 164. researchgate.net This value corresponds to the expected molecular mass of the compound with the chemical formula C₈H₈N₂S.
Mass Spectrometry Data for this compound
| m/z Value | Assignment |
|---|---|
| 164 | Molecular Ion [M]⁺ |
X-ray Diffraction Studies for Solid-State Structure Determination
While spectroscopic methods confirm the connectivity and functional groups, X-ray diffraction on a single crystal provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. As of now, specific X-ray diffraction data for this compound has not been reported in the surveyed scientific literature. Such a study would be invaluable for understanding its crystal packing and the nature of hydrogen bonding involving the amino group and potential interactions of the thiocyanate moiety in the solid state.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Metal Complexes
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique used to determine the local geometric and electronic structure around a specific atom (typically a metal) in a sample. It is particularly useful for analyzing the coordination environment in metal complexes. There are no reports in the searched literature detailing EXAFS studies on metal complexes formed with this compound as a ligand. If such complexes were to be studied, EXAFS would provide critical data on the coordination number, the distance to neighboring atoms, and the identity of the atoms coordinating to the metal center, clarifying how the ligand binds (e.g., through the nitrogen or sulfur of the thiocyanate group, or the amino group).
Computational and Theoretical Investigations of 4 Amino 3 Methylphenyl Thiocyanate Systems
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on thiocyanate-containing compounds, which are structurally related to 4-Amino-3-methylphenyl thiocyanate (B1210189), help in understanding their stability and reactivity.
For instance, studies on similar molecules like Aminocarb [4-(dimethylamino)-3-methylphenyl N-methylcarbamate] have utilized DFT to investigate structural stability and intermolecular interactions. nih.gov These studies show that electrostatic and dispersion energies are the dominant interactions, and an electrostatic potential map can reveal the reactive sites of the molecule. nih.gov In the case of 4-Amino-3-methylphenyl thiocyanate, DFT calculations would likely be employed to determine the optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
A molecular electrostatic potential (MEP) map would further elucidate the electronic distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. The nitrogen and sulfur atoms of the thiocyanate group, as well as the amino group, are expected to be key sites for reactivity.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For thiocyanate derivatives, these calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov
A study on the synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles, which involves the reaction of a compound containing a thiocyanate group, utilized high-level quantum chemical calculations to investigate the reaction mechanism. nih.gov The calculations helped to determine the activation energies for different reaction pathways, revealing the most probable mechanism. nih.gov One proposed pathway involved a Michael-type addition followed by an intramolecular substitution of the SCN group. nih.gov
For this compound, similar quantum chemical calculations could be used to model its participation in various reactions, such as cyclization or substitution reactions. These theoretical studies can predict the feasibility of a reaction and guide experimental efforts.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational flexibility and stability of this compound in different environments, such as in solution.
MD simulations have been used to study nitrile- and thiocyanate-derivatized amino acids to understand their interaction with solvent molecules. nih.gov These studies can reveal how hydrogen bonding with water affects the vibrational frequencies of the thiocyanate group. nih.gov For this compound, MD simulations could predict its preferred conformations, the dynamics of its functional groups, and its stability over time in a given solvent. This information is valuable for understanding its behavior in biological systems or as a material component.
Analysis of Intermolecular Interactions and Binding Sites
The analysis of intermolecular interactions is crucial for understanding how this compound interacts with other molecules, such as proteins or other chemical species. Computational methods can identify and quantify these interactions.
Studies on similar molecules have used techniques like the PIXEL method to evaluate the energy of intermolecular interactions, decomposing it into coulombic, polarization, dispersion, and repulsion contributions. researchgate.net For this compound, such analyses could identify key hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern its packing in the solid state or its binding to a receptor. An electrostatic potential map can further reveal the binding sites for reactivity. nih.gov The amino group and the thiocyanate group are expected to be primary sites for hydrogen bonding and other electrostatic interactions.
Spectroscopic Property Prediction through Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, these calculations can aid in the characterization of the molecule.
DFT calculations, often using the B3LYP functional with a suitable basis set, can be employed to calculate vibrational frequencies. researchgate.net The calculated spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.net For thiocyanate compounds, the C≡N stretching frequency is a particularly useful probe that is sensitive to the local environment. nih.govresearchgate.net Computational studies have shown that the frequency of this vibration can shift depending on interactions with solvent molecules or binding to other species. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method to assist in the interpretation of experimental NMR spectra. researchgate.net
Applications and Research Utility of 4 Amino 3 Methylphenyl Thiocyanate in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
Organic thiocyanates are valued as versatile building blocks in synthetic chemistry, enabling access to a wide array of sulfur-containing functional groups and scaffolds. frontiersin.org The compound 4-Amino-3-methylphenyl thiocyanate (B1210189) exemplifies this utility, serving as a foundational component for constructing more elaborate molecules, particularly heterocyclic systems.
The strategic placement of the amino and thiocyanate groups on the aromatic ring allows for sequential or one-pot reactions to build complex molecular architectures. The amino group can undergo standard transformations such as diazotization, acylation, or alkylation, while the thiocyanate group acts as a precursor to sulfur-containing moieties. This dual reactivity makes it a key starting material for synthesizing substituted benzothiazoles, a class of compounds with significant research interest. researchgate.net
Precursor in the Development of Sulfur-Containing Fine Chemicals
A primary application of 4-Amino-3-methylphenyl thiocyanate is its role as a direct precursor in the synthesis of 2-amino-4-methylbenzothiazole (B75042). liaoyuanchem.comsigmaaldrich.comechemi.com This transformation is a classic example of intramolecular cyclization, where the nucleophilic amino group attacks the electrophilic carbon of the thiocyanate group, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. This process is a fundamental method for producing the benzothiazole (B30560) core structure, which is a privileged scaffold in medicinal and agricultural chemistry. The resulting 2-amino-4-methylbenzothiazole is a valuable fine chemical in its own right, used as an intermediate in the production of various target molecules. echemi.comsigmaaldrich.com
Research into Mechanistic Pathways of Bioactive Molecules Incorporating the Scaffold
The scaffold derived from this compound is central to research on the mechanism of action of certain bioactive molecules. The most prominent examples are found in the field of oncology with the 2-(4-aminophenyl)benzothiazole class of compounds. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (often referred to as DF 203), which can be conceptualized as a dimer of the title compound's derivative, has been the subject of intensive investigation for its potent and selective antitumor properties. bohrium.comacs.orgresearchgate.netnih.gov Research has focused on understanding why these compounds are highly effective against certain cancer cell lines (e.g., breast, ovarian, renal) while being inactive against others. acs.orgacs.org This selectivity points to a specific and sophisticated mechanism of action. acs.org
The antitumor activity of 2-(4-amino-3-methylphenyl)benzothiazole and its analogues is intrinsically linked to specific enzyme-ligand interactions. These compounds have been identified as ligands for the aryl hydrocarbon receptor (AhR). bohrium.comresearchgate.netconicet.gov.ar The binding to the AhR is a critical initiating step in their mechanism of action. This interaction is species-specific and leads to the downstream events responsible for the compounds' cytotoxicity in sensitive cancer cells. conicet.gov.ar
Beyond the AhR, other benzothiazole derivatives have been investigated as inhibitors of different enzymes. For instance, some derivatives show activity as carbonic anhydrase (CA) inhibitors, which are involved in pH regulation and are considered targets for anticancer agents. nih.gov
A crucial finding in the study of antitumor benzothiazoles is the role of cytochrome P450 (CYP) enzymes. The interaction with the AhR leads to a powerful induction of CYP1A1 expression and activity specifically within sensitive cancer cells. bohrium.comresearchgate.netconicet.gov.ar This induction is not merely a side effect but is central to the mechanism; the benzothiazole acts as a pro-drug that is metabolically activated by the very enzyme it helps to induce. researchgate.net
The CYP1A1-catalyzed bioactivation transforms the parent compound into reactive metabolites that are ultimately responsible for the antitumor effect. researchgate.net Studies in cellular models have shown that this metabolic activation leads to significant downstream cellular damage, including the formation of DNA adducts. researchgate.net This DNA damage is detectable through markers like γH2AX foci, which in turn triggers cell cycle arrest (e.g., at the G1 phase) and induces apoptosis (programmed cell death), leading to the elimination of the cancer cells. conicet.gov.ar The inability of resistant cell lines to induce or express CYP1A1 is a key factor in their lack of sensitivity to these agents. conicet.gov.ar
Contribution to Advanced Materials Research
While direct applications of this compound in materials science are not widely documented, the functional groups it possesses are relevant to the field. The thiocyanate group (SCN⁻), in particular, is known to act as a bridging ligand in the formation of coordination polymers. For instance, the thiocyanate anion has been used to link silver(I) ions, creating one-, two-, or three-dimensional polymeric networks. mdpi.com These coordination polymers are a class of advanced materials with potential applications in areas such as catalysis, sorption, and luminescence. The ability of the thiocyanate group to coordinate with metal centers in various modes (e.g., µ1,1 and µ1,3 bridging) allows for the construction of diverse supramolecular structures. mdpi.com The presence of an amino group on the phenyl ring offers a further site for modification or polymerization, suggesting potential for incorporation into functional polymers.
Application in the Synthesis of Agrochemical Research Compounds
The benzothiazole scaffold, readily synthesized from this compound, has a significant role in the field of agrochemicals. nih.gov The derivative 2-amino-4-methylbenzothiazole is explicitly identified as an intermediate in the manufacture of the systemic fungicide tricyclazole, which is used to control rice blast disease. echemi.com Furthermore, it is known to be the major degradation product of the pesticide dufulin, indicating its relevance and stability within agricultural systems. sigmaaldrich.comalkalisci.com
More broadly, benzothiazole derivatives are studied and utilized for a range of agricultural applications. Research has demonstrated their efficacy as herbicides against both monocotyledon and dicotyledon weeds and as fungicides against various plant pathogens. nih.govherts.ac.uknih.gov The stable and easily modifiable nature of the benzothiazole ring makes it an important scaffold in the discovery of new agrochemicals. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-3-methylphenyl thiocyanate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving arylisothiocyanate precursors. For example, reacting 4-amino-3-methylphenol with thiophosgene under controlled pH (neutral to slightly basic) and low-temperature conditions (0–5°C) minimizes side reactions like hydrolysis . Optimization requires monitoring via TLC or HPLC to track intermediate formation and purity. Adjusting solvent polarity (e.g., DMF or DCM) and reaction time can improve yield .
Q. How can FT-IR spectroscopy distinguish between thiocyanate bonding modes (N-bound vs. S-bound) in this compound?
- Methodology : FT-IR analysis of the C≡N stretching frequency distinguishes bonding modes. N-bound thiocyanates (M-NCS) exhibit C≡N stretches near 2050–2100 cm⁻¹, while S-bound thiocyanates (M-SCN) show lower frequencies (∼750–860 cm⁻¹ for C-S stretches). Compare experimental data to reference spectra of structurally characterized thiocyanates . For ambiguous cases, complement with X-ray crystallography or NMR (e.g., labeling) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodology : The compound is moisture-sensitive and prone to hydrolysis in aqueous media. Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMF or THF). Avoid prolonged exposure to oxidizing agents or amines, which can trigger decomposition . Pre-experiment stability tests (e.g., accelerated degradation studies under varying pH/temperature) are advised to define safe handling windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in thiocyanate quantification data across analytical techniques (e.g., ion-selective membranes vs. UV-Vis spectroscopy)?
- Methodology : Use a multi-method validation approach. For example:
- Ion-selective membranes : Optimize membrane composition (e.g., lipophilic additives) to reduce interference from anions like Cl⁻ or NO₃⁻ .
- UV-Vis : Employ chelating agents (e.g., Fe³⁺) to form colored complexes (e.g., Fe(SCN)ₙ³⁻ⁿ), but account for kinetic instability via stopped-flow techniques to capture initial absorbance spectra .
- Statistical reconciliation : Apply ANOVA or Bland-Altman analysis to compare datasets and identify systematic biases .
Q. What experimental design principles apply when studying the biological activity of this compound derivatives?
- Methodology :
- Dose-response studies : Use nonlinear regression models (e.g., Hill equation) to identify EC₅₀ values and assess threshold effects .
- Temporal stability : Monitor compound degradation in biological matrices (e.g., plasma) via LC-MS/MS and adjust dosing intervals accordingly .
- Control for endogenous thiocyanate : In vivo studies should account for dietary SCN⁻ (e.g., cruciferous vegetables) by standardizing diets or measuring baseline urinary SCN⁻ .
Q. How can computational chemistry predict the reactivity of this compound in complex reaction systems?
- Methodology :
- DFT calculations : Model transition states for nucleophilic attacks (e.g., at the thiocyanate sulfur) to predict regioselectivity in coupling reactions .
- Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .
- Machine learning : Train models on existing arylisothiocyanate reaction datasets to forecast yields or byproduct formation .
Q. What strategies mitigate temporal degradation effects in long-term studies involving thiocyanate derivatives?
- Methodology :
- Stabilizers : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to slow oxidative degradation .
- Real-time monitoring : Use in situ Raman spectroscopy to track degradation kinetics and adjust storage conditions dynamically .
- Lyophilization : For aqueous formulations, lyophilize the compound and reconstitute before use to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
